molecular formula C16H13ClN2S B2540418 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-14-3

6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

Cat. No. B2540418
CAS RN: 863001-14-3
M. Wt: 300.8
InChI Key: HOVPRRTVCGGNEC-UHFFFAOYSA-N
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Description

The compound "6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole" is a heterocyclic molecule that appears to be related to a class of compounds with potential antibacterial properties. The related compounds have been synthesized as part of research into new antibacterial agents, suggesting that the compound may also have been investigated for similar biological activities. The benzo[d]thiazole moiety is a common feature in these molecules, which is known to confer a broad spectrum of activity against various microorganisms .

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives typically involves a sequence of reactions starting with 2-aminobenzothiazole. This precursor is reacted with chloroacetylchloride, followed by hydrazine hydrate and a chloroquinoline derivative to yield novel compounds. The specific synthesis route for "this compound" is not detailed in the provided papers, but it is likely to involve similar intermediates and reaction conditions, given the structural similarities .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized using various spectroscopic techniques, including elemental analyses. While the exact structure of the compound is not provided, it can be inferred that it contains a benzo[d]thiazole ring system, a chloro group, and a dihydroisoquinolinyl substituent. These features are likely to influence the compound's electronic and steric properties, which in turn could affect its biological activity .

Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazole derivatives can involve substitutions at various positions on the ring system. For example, in a related compound, the chlorine atom at the 5-position of a benzoquinone ring is substituted by an amino group when reacted with primary and secondary amines. This suggests that the compound "this compound" may also undergo substitution reactions, potentially altering its chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as those synthesized in the studies, are revealed through spectroscopic and electrochemical analyses. These properties include solubility, melting points, and stability, which are important for understanding the compound's behavior in biological systems. The antibacterial activity of these compounds is tested in vitro, indicating that they possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This suggests that "this compound" may share similar properties and could be a candidate for further antibacterial testing .

Scientific Research Applications

Synthesis and Characterization

A series of new derivatives related to 6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole was synthesized and characterized, demonstrating significant sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action. These findings underscore the versatility of these compounds in scientific research and their potential for developing into therapeutic agents (Zablotskaya et al., 2013).

Antibacterial Applications

Research into novel antibacterial agents has led to the development of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, showcasing broad-spectrum antibacterial activity against tested microorganisms. This work represents a significant step in the quest for new antibacterial compounds (Bhoi et al., 2015).

Antimalarial Agents

In the fight against malaria, derivatives of this compound have been studied for their potential as antimalarial agents. One study focused on mimicking the intramolecular hydrogen bond of amodiaquine and isoquine, leading to compounds with promising antimalarial activities (Gemma et al., 2012).

Luminescence Modulation

The synthesis of ligands based on benzoxazole-substituted 8-hydroxyquinolines and their neodymium and ytterbium complexes has been reported. These complexes exhibit characteristic lanthanide luminescence in the near-infrared region, opening avenues for applications in materials science and luminescence studies (Shavaleev et al., 2009).

Antimicrobial Properties

Another area of application for these compounds is in developing novel antimicrobial agents. For instance, a study on fluoroquinolone-based 4-thiazolidinones derived from this compound showcased significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Patel & Patel, 2010).

Future Directions

The future directions for this compound and its derivatives include further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . The necessity of the C4-carboxyl group and other structural requirements for activity have been revealed , providing crucial information for future research.

properties

IUPAC Name

6-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVPRRTVCGGNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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